molecular formula C10H11B B1376847 1-Bromo-4-cyclopropyl-2-methylbenzene CAS No. 1353854-72-4

1-Bromo-4-cyclopropyl-2-methylbenzene

Cat. No.: B1376847
CAS No.: 1353854-72-4
M. Wt: 211.1 g/mol
InChI Key: VAVLPOZFAHGLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-cyclopropyl-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclopropyl-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-cyclopropyl-2-methylbenzene using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically proceeds under mild conditions, with the bromine acting as the electrophile and the benzene ring as the nucleophile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-cyclopropyl-2-methylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: NaOH or KOH, elevated temperatures.

    Oxidation: KMnO₄ or CrO₃, acidic or basic conditions.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

1-Bromo-4-cyclopropyl-2-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclopropyl-2-methylbenzene primarily involves electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

    1-Bromo-4-methylbenzene: Similar structure but lacks the cyclopropyl group.

    1-Bromo-4-cyclopropylbenzene: Similar structure but lacks the methyl group.

    4-Cyclopropyl-2-methylbenzene: Similar structure but lacks the bromine atom.

Uniqueness: 1-Bromo-4-cyclopropyl-2-methylbenzene is unique due to the presence of both a cyclopropyl group and a methyl group on the benzene ring, along with a bromine atom. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-bromo-4-cyclopropyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVLPOZFAHGLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.